1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-9(2,3)15-8(14)11(7(12)13)6-10(11,4)5/h6H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWYOZYXPWSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group. This can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP.
Major Products
The major product formed from the deprotection reaction is 2,2-dimethylcyclopropane-1-carboxylic acid, along with the release of carbon dioxide and tert-butyl alcohol .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid is widely used in scientific research for the following applications:
Organic Synthesis: As a protecting group for amines, it facilitates the synthesis of complex molecules by preventing unwanted reactions at the amine site.
Medicinal Chemistry: Used in the synthesis of peptide-based drugs where selective protection and deprotection of amine groups are crucial.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action for 1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid involves the formation of a stable carbamate linkage with amines. Upon exposure to acidic conditions, the tert-butoxycarbonyl group is cleaved, resulting in the formation of the free amine and the release of carbon dioxide and tert-butyl alcohol . This process is facilitated by the resonance stabilization of the intermediate carbocation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
Lipophilicity : The dimethyl groups enhance lipophilicity (LogP ~1.5–2.0 estimated), favoring membrane permeability in biological systems compared to hydrophilic derivatives like the piperidinyl analog (LogP ~1.2) .
Synthetic Utility: Ethyl esters (e.g., C₁₁H₁₉NO₄) are preferred for reactions requiring solubility in organic solvents, while carboxylic acids (e.g., C₁₀H₁₇NO₄) are used in aqueous-phase coupling reactions .
Biological Activity
1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 1989671-53-5) is a cyclopropane derivative that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This compound's unique structural features contribute to its biological activity, making it a subject of ongoing research.
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- Structure : The compound possesses a tert-butoxycarbonyl group, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential applications in drug development and as a pesticide. Below are key areas of investigation:
2. Pesticidal Properties
The structure of this compound may confer insecticidal properties similar to other cyclopropane-based pesticides. Research into related compounds has shown effectiveness against agricultural pests, indicating that this compound could be evaluated for similar applications.
Case Study 1: Antimicrobial Screening
A study conducted on various cyclopropane derivatives demonstrated that modifications in the carbon chain length and functional groups significantly affect antimicrobial potency. Although specific data for this compound were not available, the findings suggest that further testing could yield promising results.
| Compound | Activity | Reference |
|---|---|---|
| Cyclopropane Derivative A | Moderate | |
| Cyclopropane Derivative B | High | |
| This compound | TBD | N/A |
Case Study 2: Pesticide Efficacy
Research into the efficacy of cyclopropane-based pesticides has highlighted their potential for use in integrated pest management systems. For instance, studies have shown that certain derivatives can reduce pest populations effectively while being less toxic to non-target species.
| Pesticide | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Cyclopropane A | Aphids | 85% | |
| Cyclopropane B | Beetles | 90% | |
| This compound | TBD | TBD | N/A |
While specific mechanisms for this compound remain under investigation, related cyclopropanes are known to interact with biological membranes and enzymes, potentially disrupting cellular processes in target organisms. Understanding these interactions is crucial for developing effective applications in both pharmaceuticals and agriculture.
Q & A
Q. How can researchers validate enantiomeric excess without access to chiral columns?
- Alternative Methods :
- Mosher’s Ester Analysis : Derivatize with Mosher’s acid chloride and compare H NMR shifts of diastereomers .
- Circular Dichroism (CD) : Detect Cotton effects correlated with absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
